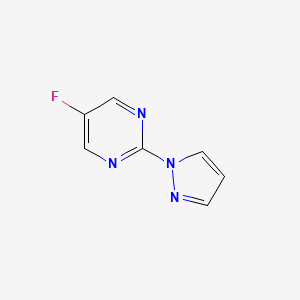

5-Fluoro-2-pyrazol-1-ylpyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Fluoro-2-pyrazol-1-ylpyrimidine is a heterocyclic compound that contains both pyrazole and pyrimidine rings

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-pyrazol-1-ylpyrimidine typically involves the reaction of 5-fluoropyrimidine with pyrazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the pyrazole ring is introduced to the fluoropyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Análisis De Reacciones Químicas

Types of Reactions

5-Fluoro-2-pyrazol-1-ylpyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced derivatives with hydrogen atoms replacing the fluorine atom.

Substitution: Formation of substituted derivatives with various functional groups replacing the fluorine atom.

Aplicaciones Científicas De Investigación

Synthesis of 5-Fluoro-2-pyrazol-1-ylpyrimidine

The synthesis of this compound typically involves the reaction of pyrazole derivatives with various electrophiles. Recent studies have highlighted different synthetic pathways that enhance the structural diversity of this compound, allowing for the development of novel derivatives with improved biological properties. For example, reactions involving β-dicarbonyls and other biselectrophilic compounds have been successfully employed to construct the pyrimidine ring .

Biological Activities

This compound exhibits a range of biological activities, making it a valuable scaffold in drug discovery. The following subsections detail its key pharmacological properties:

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidines, including this compound, demonstrate significant anticancer potential. These compounds have been shown to inhibit various cancer cell lines through mechanisms such as enzyme inhibition and modulation of signaling pathways. For instance, certain derivatives have been reported to exhibit IC50 values comparable to established anticancer drugs .

Enzymatic Inhibition

The compound has also been studied for its ability to inhibit specific enzymes linked to disease processes. Notable examples include its activity against cyclooxygenase enzymes and farnesyl transferase, which are involved in inflammatory and cancer pathways respectively . The binding affinity and inhibitory effects on these enzymes underscore its potential as a therapeutic agent.

Antimicrobial Properties

In addition to anticancer effects, this compound has shown promising antimicrobial activity. Studies have evaluated its efficacy against various bacterial strains and fungi, indicating potential applications in treating infectious diseases .

Material Science Applications

Beyond medicinal uses, this compound has potential applications in material science due to its photophysical properties. Research has explored its use as a fluorophore in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability of pyrazolo[1,5-a]pyrimidines to form stable crystals with unique conformational properties opens avenues for their use in advanced materials .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer activity of various pyrazolo[1,5-a]pyrimidine derivatives, researchers found that compounds with specific substitutions at the pyrazole ring exhibited enhanced cytotoxicity against MCF-7 breast cancer cells. The most potent derivative demonstrated an IC50 value significantly lower than that of the control drug erlotinib .

Case Study 2: Enzyme Inhibition Mechanism

A detailed investigation into the mechanism of action revealed that this compound acts as a competitive inhibitor for cyclooxygenase enzymes. Molecular docking studies confirmed favorable interactions between the compound and the active site of the enzyme, supporting its potential as an anti-inflammatory agent .

Mecanismo De Acción

The mechanism of action of 5-Fluoro-2-pyrazol-1-ylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

5-Fluorouracil: A widely used chemotherapeutic agent with a similar fluoropyrimidine core.

2-Pyrazol-1-ylpyrimidine: A structurally related compound without the fluorine atom.

Uniqueness

5-Fluoro-2-pyrazol-1-ylpyrimidine is unique due to the presence of both the fluorine atom and the pyrazole ring, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the pyrazole ring contributes to its bioactivity and potential as a pharmacophore.

Actividad Biológica

5-Fluoro-2-pyrazol-1-ylpyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, effectively preventing substrate binding and subsequent catalytic activity. Additionally, it modulates receptor activity, acting as either an agonist or antagonist, which influences various cellular signaling pathways.

Anticancer Properties

Recent studies have highlighted the compound's potential as a selective inhibitor of cyclin-dependent kinase 2 (CDK2), a critical regulator of the cell cycle. For instance, a derivative of this compound demonstrated significant CDK2 inhibitory activity with a Ki value of 0.005 µM, indicating high potency and selectivity over other CDKs .

Table 1: CDK Inhibition and Antiproliferative Activity

| Compound | CDK Inhibition (Ki µM) | GI50 (µM) | Cell Line Tested |

|---|---|---|---|

| This compound | 0.005 | 0.127 - 0.560 | A2780 (Ovarian Cancer) |

| Related Compound 15 | 0.005 | 0.158 | A2780 |

| Related Compound 23 | 0.090 | 7.350 | A2780 |

The compound's mechanism in cancer cells includes reducing the phosphorylation of retinoblastoma protein at Thr821, leading to cell cycle arrest at the S and G2/M phases and inducing apoptosis .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. Preliminary investigations suggest that it may exhibit activity against various microbial strains, although detailed studies are still required to elucidate its full spectrum of antimicrobial efficacy.

Case Study: Ovarian Cancer Treatment

In a study focusing on ovarian cancer cells, treatment with a derivative of this compound resulted in significant cell cycle arrest and apoptosis. Flow cytometric analysis indicated that at a concentration of 0.5 µM, approximately 52% of treated cells were arrested at the G2/M phase compared to only 23% in untreated controls .

Case Study: Structural Modifications

Research into structural modifications of the pyrazole ring has shown that certain substitutions can significantly impact both CDK inhibition and antiproliferative activity. Substitutions leading to larger groups at specific positions resulted in decreased inhibitory activities against CDKs, highlighting the importance of molecular structure in determining biological efficacy .

Propiedades

IUPAC Name |

5-fluoro-2-pyrazol-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN4/c8-6-4-9-7(10-5-6)12-3-1-2-11-12/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQXXNRSHPJRAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC=C(C=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.